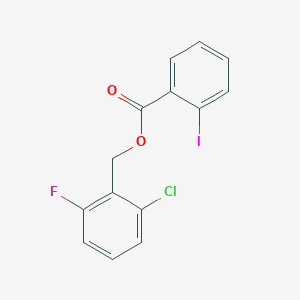

2-chloro-6-fluorobenzyl 2-iodobenzoate

Descripción

2-Chloro-6-fluorobenzyl 2-iodobenzoate is a halogenated aromatic ester comprising a 2-chloro-6-fluorobenzyl group esterified to 2-iodobenzoic acid. For instance, 2-iodobenzoate esters are synthesized via nucleophilic substitution or esterification reactions, as seen in the synthesis of (E)-2-(p-tolyloxy)octa-2,7-dien-1-yl 2-iodobenzoate (82% yield) using similar methodologies .

Propiedades

IUPAC Name |

(2-chloro-6-fluorophenyl)methyl 2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFIO2/c15-11-5-3-6-12(16)10(11)8-19-14(18)9-4-1-2-7-13(9)17/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJVLFOQFGARDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC2=C(C=CC=C2Cl)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluorobenzyl 2-iodobenzoate typically involves the esterification of 2-iodobenzoic acid with 2-chloro-6-fluorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-6-fluorobenzyl 2-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the benzoate group can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzyl group.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions with bases like potassium carbonate.

Major Products

Substitution Products: Depending on the nucleophile, products such as 2-azido-6-fluorobenzyl 2-iodobenzoate or 2-thiocyanato-6-fluorobenzyl 2-iodobenzoate can be formed.

Oxidation Products: Oxidation of the benzyl group can lead to the formation of 2-chloro-6-fluorobenzoic acid derivatives.

Coupling Products: The Suzuki-Miyaura coupling can yield biaryl compounds with various functional groups.

Aplicaciones Científicas De Investigación

2-chloro-6-fluorobenzyl 2-iodobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-chloro-6-fluorobenzyl 2-iodobenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The pathways involved can include signal transduction, metabolic processes, or inhibition of specific enzymes.

Comparación Con Compuestos Similares

Structural Analogs and Physicochemical Properties

The table below compares 2-chloro-6-fluorobenzyl 2-iodobenzoate with structurally related halogenated benzoates and benzyl esters:

Key Observations:

- Halogen Effects : The combination of chlorine (electron-withdrawing), fluorine (small size, high electronegativity), and iodine (heavy atom, polarizable) in the target compound may enhance stability and reactivity in cross-coupling reactions or as a heavy atom in crystallography .

Q & A

Basic: What synthetic strategies are employed to prepare 2-chloro-6-fluorobenzyl 2-iodobenzoate, and how are intermediates characterized?

Answer:

The synthesis typically involves nucleophilic substitution or esterification between 2-chloro-6-fluorobenzyl chloride and 2-iodobenzoic acid . A common approach uses a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or THF) under reflux (60–80°C, 12–24 hours) to facilitate the reaction . Intermediates like 2-iodobenzoic acid chloride may be generated in situ.

Characterization:

- NMR : Aromatic protons (δ 7.0–8.5 ppm), benzyl CH₂ (δ ~4.8–5.2 ppm), and ester carbonyl (δ ~165–170 ppm in ¹³C NMR) .

- IR : Ester C=O stretch (~1720 cm⁻¹) and C-I bond vibration (~500 cm⁻¹) .

- MS : Molecular ion peak ([M+H]⁺) matching the molecular formula C₁₄H₈ClFIO₂ .

Advanced: What mechanistic challenges arise during the esterification of 2-iodobenzoic acid with 2-chloro-6-fluorobenzyl chloride?

Answer:

The steric hindrance from the bulky 2-iodo substituent on the benzoate and the electron-withdrawing effects of halogens (Cl, F) on the benzyl group can slow nucleophilic attack. This necessitates optimized conditions:

- Catalysts : DMAP (4-dimethylaminopyridine) enhances reaction rates by activating the carbonyl .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, while elevated temperatures (80–100°C) overcome kinetic barriers .

Competing side reactions (e.g., hydrolysis of the benzyl chloride) are mitigated by anhydrous conditions and controlled pH .

Basic: How do spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H NMR :

- ¹³C NMR :

- IR :

- Absence of -OH (no broad peak ~3000 cm⁻¹) confirms esterification .

- HRMS : Exact mass confirms molecular formula (e.g., m/z 428.902 for [M+H]⁺) .

Advanced: How does the electronic effect of the 2-iodo group influence cross-coupling reactivity?

Answer:

The 2-iodo substituent acts as a directing group and potential leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Its strong electron-withdrawing nature increases the electrophilicity of the adjacent carbonyl, facilitating nucleophilic aromatic substitution. However, steric hindrance may limit coupling efficiency.

Case Study : Palladium-catalyzed coupling with arylboronic acids requires careful ligand selection (e.g., SPhos) to enhance turnover .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent separates halogenated byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals due to differential solubility of halogens .

- HPLC : Reverse-phase C18 columns resolve ester derivatives with >95% purity .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound?

Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model:

- Electrostatic Potential Maps : Highlight electron-deficient regions (iodine and carbonyl) prone to nucleophilic attack .

- Transition State Analysis : Predicts activation energies for ester hydrolysis or substitution, guiding solvent/catalyst selection .

- HOMO-LUMO Gaps : Correlate with stability; narrower gaps indicate higher reactivity .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity : Iodine substituents cause photodegradation; store in amber vials at –20°C .

- Moisture : Hydrolysis of the ester bond is minimized with desiccants (e.g., silica gel) .

- Decomposition Signs : Yellowing indicates iodine release; monitor via TLC .

Advanced: How do isotopic labeling studies (e.g., ¹⁸O) elucidate hydrolysis mechanisms?

Answer:

¹⁸O-labeling in the ester carbonyl tracks hydrolysis pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.